molecular formula C23H30N2O4 B4035887 3-(4-METHOXYPHENYL)-N-{3-[3-(4-METHOXYPHENYL)PROPANAMIDO]PROPYL}PROPANAMIDE

3-(4-METHOXYPHENYL)-N-{3-[3-(4-METHOXYPHENYL)PROPANAMIDO]PROPYL}PROPANAMIDE

Cat. No.: B4035887
M. Wt: 398.5 g/mol
InChI Key: HZNOQXAJQCIGIX-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-N-{3-[3-(4-METHOXYPHENYL)PROPANAMIDO]PROPYL}PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl groups and propanamide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYPHENYL)-N-{3-[3-(4-METHOXYPHENYL)PROPANAMIDO]PROPYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as 3-(4-methoxyphenyl)propanal and 3-(4-methoxyphenyl)propionic acid . These intermediates are then subjected to amide coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYPHENYL)-N-{3-[3-(4-METHOXYPHENYL)PROPANAMIDO]PROPYL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenolic derivatives, amines, and substituted aromatic compounds .

Scientific Research Applications

3-(4-METHOXYPHENYL)-N-{3-[3-(4-METHOXYPHENYL)PROPANAMIDO]PROPYL}PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-N-{3-[3-(4-METHOXYPHENYL)PROPANAMIDO]PROPYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-METHOXYPHENYL)-N-{3-[3-(4-METHOXYPHENYL)PROPANAMIDO]PROPYL}PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dual methoxyphenyl groups and propanamide linkages make it particularly versatile for various applications .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[3-[3-(4-methoxyphenyl)propanoylamino]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-28-20-10-4-18(5-11-20)8-14-22(26)24-16-3-17-25-23(27)15-9-19-6-12-21(29-2)13-7-19/h4-7,10-13H,3,8-9,14-17H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNOQXAJQCIGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCCNC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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